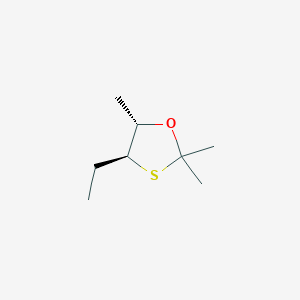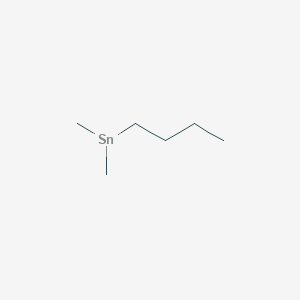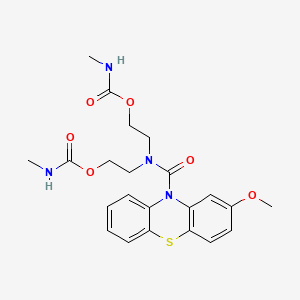
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a chlorophenyl group, a propynylamino group, and a sulfonyl group, among others. Its unique configuration makes it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzylamine with propargylamine under controlled conditions to form an intermediate. This intermediate is then reacted with sulfonyl chloride and other reagents to achieve the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Applications De Recherche Scientifique
Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A simpler analog with a chlorophenyl group.
N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Another related compound with a different functional group arrangement.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains an isoxazolyl group instead of the propynylamino group.
Uniqueness
The uniqueness of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)- lies in its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups provides a versatile platform for chemical modifications and biological interactions, setting it apart from simpler analogs.
This detailed article provides a comprehensive overview of Acetamide, N-(4-((((((2-chlorophenyl)methyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
71795-25-0 |
|---|---|
Formule moléculaire |
C19H19ClN4O3S |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
N-[4-[[N'-[(2-chlorophenyl)methyl]-N-prop-2-ynylcarbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-12-21-19(22-13-15-6-4-5-7-18(15)20)24-28(26,27)17-10-8-16(9-11-17)23-14(2)25/h1,4-11H,12-13H2,2H3,(H,23,25)(H2,21,22,24) |
Clé InChI |
MDUPDBIASLFMKT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2Cl)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















